HCMV Nuclear Egress Screening: Selective Deployment of 392326-47-5 Versus Methoxy and Cyano Analogs
The compound 392326-47-5 was specifically screened in a high-throughput assay for inhibition of HCMV UL50-mediated nuclear egress at the ICCB-Longwood/NSRB Screening Facility, Harvard Medical School . This antiviral target is mechanistically distinct from the alkaline phosphatase and anticancer endpoints explored for class analogs. The closely related 3-methoxy analog (CAS 392326-41-9), 2,6-dimethoxy analog (CAS 391876-45-2), and 4-cyano analog (CAS 393837-26-8) have no publicly reported HCMV UL50 screening data, meaning no inference about their antiviral activity can be made from the available literature. The screening data for 392326-47-5 are provided as HTRF ratio values; a formal IC₅₀ curve was not generated, consistent with a primary screening format.
| Evidence Dimension | HCMV UL50 nuclear egress inhibition (primary screening) |
|---|---|
| Target Compound Data | 392326-47-5: tested; HTRF-Ratio_Avg.NPI values ranging from −27 to +18.1 across replicates (primary screen) |
| Comparator Or Baseline | 3-Methoxy analog (CAS 392326-41-9): no HCMV screening data available. 4-Cyano analog (CAS 393837-26-8): no HCMV screening data available. |
| Quantified Difference | Cannot be quantified; only presence/absence of screening deployment differentiates the compound. |
| Conditions | HepG2 cytotoxicity counter-screen; HCMV UL50 HTRF assay; ICCB-Longwood/NSRB Screening Facility, Harvard Medical School |
Why This Matters
For antiviral screening programs targeting HCMV nuclear egress, 392326-47-5 is the only analog with documented deployment in a UL50 assay, reducing the risk of pursuing analogs with zero prior evidence in this target space.
